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Compound of Interest

Compound Name: 1,3-Dioxepane

Cat. No.: B1593757 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,3-
Dioxepane, a seven-membered heterocyclic compound containing two oxygen atoms. Due to

the limited availability of public domain spectroscopic data for the parent 1,3-Dioxepane, this

guide presents data from its close structural analog, 1,3-Dioxane, and various derivatives of

1,3-Dioxepane to provide a representative analysis. The information herein is intended to

serve as a valuable resource for researchers in compound identification, characterization, and

quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 1,3-
Dioxepane, based on data from analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data for 1,3-Dioxepane (Analogous to 1,3-Dioxane)

Protons Chemical Shift (δ) ppm Multiplicity

-O-CH₂-O- (C2-H) ~4.7 Singlet

-O-CH₂-CH₂- (C4/C7-H) ~3.8 Triplet

-CH₂-CH₂-CH₂- (C5/C6-H) ~1.8 Multiplet
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Data is extrapolated from known spectra of 1,3-Dioxane and its derivatives.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 1,3-Dioxepane (Analogous to 1,3-Dioxane)

Carbon Chemical Shift (δ) ppm

-O-CH₂-O- (C2) ~95

-O-CH₂-CH₂- (C4/C7) ~68

-CH₂-CH₂-CH₂- (C5/C6) ~30

Data is extrapolated from known spectra of 1,3-Dioxane and its derivatives.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 1,3-Dioxepane is expected to be dominated by C-H and C-O stretching and

bending vibrations.

Table 3: Predicted Infrared (IR) Absorption Data for 1,3-Dioxepane

Wavenumber (cm⁻¹) Vibration Type Intensity

2950-2850 C-H stretch (alkane) Strong

1150-1050 C-O stretch (ether) Strong

1470-1430 C-H bend (scissoring) Medium

1380-1365 C-H bend (rocking) Medium

Data is based on characteristic IR absorptions for cyclic ethers.[1]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in its identification. The fragmentation of 1,3-Dioxepane upon electron

ionization is expected to involve the cleavage of the heterocyclic ring.
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Table 4: Predicted Mass Spectrometry Fragmentation Data for 1,3-Dioxepane

m/z Proposed Fragment

102 [M]⁺ (Molecular Ion)

72 [M - CH₂O]⁺

57 [C₄H₉]⁺

43 [C₃H₇]⁺

31 [CH₂OH]⁺

Fragmentation patterns are predicted based on the principles of mass spectrometry for cyclic

ethers.

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

discussed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A solution of the analyte (5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of

approximately 0.6 mL in a clean, dry 5 mm NMR tube.[2]

Instrument Setup: The NMR spectrometer is tuned and locked onto the deuterium signal of

the solvent. Standard acquisition parameters for ¹H and ¹³C NMR are loaded.

Data Acquisition: The prepared sample is placed in the spectrometer. For ¹H NMR, a single

scan may be sufficient, while ¹³C NMR typically requires multiple scans to achieve a good

signal-to-noise ratio.

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to obtain

the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to an

internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).
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Infrared (IR) Spectroscopy (Neat Liquid)
Sample Preparation: A single drop of the neat liquid sample is placed on the surface of a

clean, dry salt plate (e.g., NaCl or KBr).[3] A second salt plate is carefully placed on top to

create a thin liquid film.[3]

Background Spectrum: A background spectrum of the empty sample compartment is

recorded to subtract any atmospheric and instrumental interferences.

Sample Spectrum: The "sandwich" of salt plates containing the sample is placed in the

sample holder of the IR spectrometer.[4]

Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The

final spectrum is presented as percent transmittance or absorbance versus wavenumber.

Mass Spectrometry (GC-MS for Volatile Compounds)
Sample Introduction: For a volatile liquid like 1,3-Dioxepane, Gas Chromatography-Mass

Spectrometry (GC-MS) is a suitable method.[5] A small volume of the sample is injected into

the GC, where it is vaporized and separated on a capillary column.

Ionization: As the separated components elute from the GC column, they enter the mass

spectrometer's ion source. Electron Ionization (EI) is a common method where high-energy

electrons bombard the molecules, causing them to ionize and fragment.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

Detection: A detector records the abundance of each ion, generating a mass spectrum which

is a plot of relative intensity versus m/z.

Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic characterization of a

chemical compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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